An In-depth Technical Guide to 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core structure. This class of molecules has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties of thiophene derivatives.[1] The presence of the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, often imparts unique biological activities. This technical guide provides a comprehensive overview of the fundamental properties, a proposed synthesis pathway, and the potential biological significance of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, drawing upon data from closely related analogues to infer its characteristics and potential applications in drug discovery.
Chemical and Physical Properties
The fundamental properties of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide are summarized in the table below. These properties are crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| Chemical Name | 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide | - |
| CAS Number | 88791-39-3 | [2] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [2] |
| Molecular Weight | 312.18 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Estimated: 106-108 °C (based on 3-Bromothiophene-2-carboxamide) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |
Synthesis and Characterization
Proposed Synthesis Pathway
The synthesis can be conceptually broken down into two main stages: the preparation of the starting materials and the final amide coupling reaction.
Caption: Proposed synthesis of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide.
Experimental Protocol: Amide Coupling (Representative)
This protocol is a generalized procedure based on standard amide coupling reactions. Optimization of reaction conditions, including the choice of coupling agent, base, and solvent, may be necessary to achieve the best results.
Materials:
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3-Bromothiophene-2-carboxylic acid
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4-Methoxyaniline
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add 4-methoxyaniline (1.1 eq) to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure. For a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, characteristic proton and carbon signals have been reported, which can serve as a reference for spectral interpretation.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretching vibrations.
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Melting Point Analysis: To determine the purity of the solid compound.
Potential Biological Activity and Mechanism of Action
While no specific biological data for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide has been published, the thiophene carboxamide scaffold is a known pharmacophore with a wide range of biological activities, including anticancer properties.[1] The activity of this particular compound can be inferred from studies on structurally related molecules.
Anticancer Potential
Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with several proposed mechanisms of action.
-
Tubulin Polymerization Inhibition: Certain thiophene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
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VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Some thiophene-3-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, suggesting a potential anti-angiogenic mechanism of action.[4]
Caption: Potential mechanisms of anticancer activity for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide.
In Vitro Evaluation Workflow
To investigate the biological activity of this compound, a standard in vitro workflow would be employed.
Caption: A typical workflow for the in vitro biological evaluation of a novel compound.
Safety and Handling
Based on the available data for 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact, immediately flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry, and dark place.[2]
Conclusion
3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a molecule of interest within the broader class of thiophene carboxamides. While specific experimental data for this compound is limited, its structural features suggest potential as an anticancer agent, possibly through the inhibition of tubulin polymerization or VEGFR-2 signaling. The synthetic route is straightforward, relying on well-established amide coupling chemistry. Further research is warranted to synthesize this compound, fully characterize its properties, and elucidate its specific biological activities and mechanism of action. This will be crucial in determining its potential as a lead compound for future drug development efforts.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 88791-39-3|3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide|BLD Pharm [bldpharm.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]

